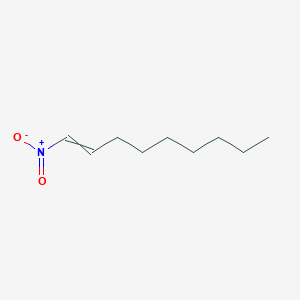
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method ensures the formation of the desired heterocyclic ring system with the incorporation of sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted heterocycles, depending on the specific reagents and conditions used.
科学的研究の応用
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the heterocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
類似化合物との比較
Similar Compounds
2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Sulfanylidene-1,3-thiazolidin-4-one: Contains a thiazolidine ring with sulfur and nitrogen atoms.
Uniqueness
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
162372-73-8 |
|---|---|
分子式 |
C6H4N4O3S2 |
分子量 |
244.3 g/mol |
IUPAC名 |
2-sulfanylidene-1H-pteridine-7-sulfonic acid |
InChI |
InChI=1S/C6H4N4O3S2/c11-15(12,13)4-2-7-3-1-8-6(14)10-5(3)9-4/h1-2H,(H,11,12,13)(H,8,9,10,14) |
InChIキー |
GRCQJVAMWQSXNL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C2C(=N1)C=NC(=S)N2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



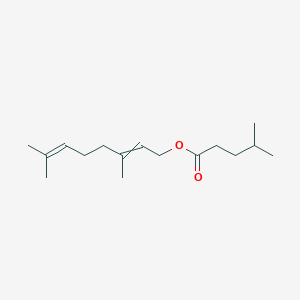
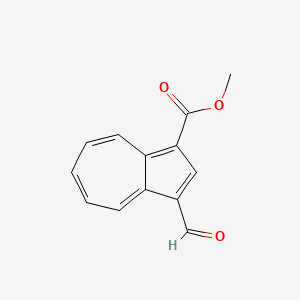
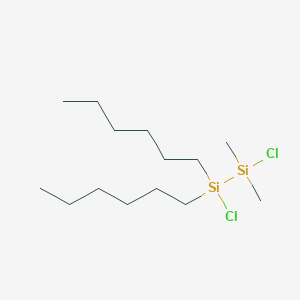

![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
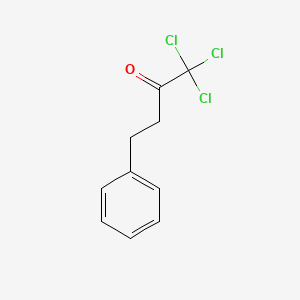


![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)
